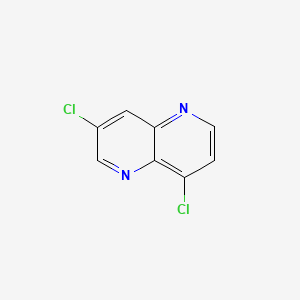

3,8-Dichloro-1,5-naphthyridine

Description

BenchChem offers high-quality 3,8-Dichloro-1,5-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,8-Dichloro-1,5-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,8-dichloro-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-5-3-7-8(12-4-5)6(10)1-2-11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMNVIIMWNOTDPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C=NC2=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345891 | |

| Record name | 3,8-dichloro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28252-81-5 | |

| Record name | 3,8-Dichloro-1,5-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28252-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,8-dichloro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3,8-dichloro-1,5-naphthyridine from 3-aminopyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3,8-dichloro-1,5-naphthyridine, a heterocyclic scaffold of interest in medicinal chemistry, starting from the readily available precursor, 3-aminopyridine. The synthesis is presented as a two-stage process: the formation of a key dihydroxy intermediate followed by a robust chlorination step. This document includes detailed experimental protocols, tabulated quantitative data for key compounds, and visualizations of the synthetic workflow and underlying reaction mechanism.

Synthetic Strategy Overview

The synthesis of 3,8-dichloro-1,5-naphthyridine from 3-aminopyridine is strategically approached in two principal stages. The initial stage focuses on the construction of the core 1,5-naphthyridine ring system to yield the stable intermediate, 3,8-dihydroxy-1,5-naphthyridine. This is followed by a chlorination reaction to replace the hydroxyl groups with chlorine atoms, affording the target compound.

This synthetic route is based on established heterocyclic chemistry principles, primarily the application of condensation and cyclization reactions to form the bicyclic naphthyridine core, followed by a standard functional group interconversion.

Experimental Protocols

Stage 1: Synthesis of 3,8-dihydroxy-1,5-naphthyridine

The formation of the 1,5-naphthyridine core from 3-aminopyridine can be achieved through a cyclization reaction with a suitable three-carbon synthon, such as a malonic acid derivative. The Gould-Jacobs reaction, a well-established method for the synthesis of 4-hydroxyquinoline derivatives, provides a strong basis for this transformation.[1][2][3] This protocol adapts the principles of the Gould-Jacobs reaction for the synthesis of the dihydroxy-1,5-naphthyridine intermediate.

Reaction:

Experimental Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a mixture of 3-aminopyridine (2.0 equivalents) and a high-boiling point solvent such as Dowtherm A or diphenyl ether is heated to approximately 150°C.[2]

-

Addition of Reagent: Diethyl malonate (1.0 equivalent) is added dropwise to the heated solution over a period of 30 minutes, maintaining vigorous stirring.

-

Cyclization: After the addition is complete, the reaction temperature is gradually increased to 250°C and maintained for 2-3 hours to facilitate the intramolecular cyclization and subsequent decarboxylation.[2]

-

Work-up: The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

Purification: The crude product is washed with a suitable organic solvent (e.g., ethanol, diethyl ether) to remove any unreacted starting materials and by-products. Further purification can be achieved by recrystallization from a high-boiling point solvent like dimethylformamide (DMF) or by sublimation under reduced pressure to yield pure 3,8-dihydroxy-1,5-naphthyridine.

Stage 2: Synthesis of 3,8-dichloro-1,5-naphthyridine

The conversion of the hydroxyl groups of 3,8-dihydroxy-1,5-naphthyridine to chlorine atoms is a crucial step to enhance the reactivity of the scaffold for further functionalization, a common strategy in drug development. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Reaction:

Experimental Procedure:

-

Reaction Setup: A mixture of 3,8-dihydroxy-1,5-naphthyridine (1.0 equivalent) and an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents) is placed in a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube to protect from moisture.

-

Reaction: The mixture is heated to reflux (approximately 105-110°C) and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice with stirring.

-

Neutralization and Extraction: The acidic aqueous solution is neutralized with a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, until a precipitate forms. The solid product is collected by filtration, washed with water, and dried. Alternatively, the product can be extracted with a suitable organic solvent like chloroform or dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

Purification: The crude 3,8-dichloro-1,5-naphthyridine can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical and Spectroscopic Data of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Key Spectroscopic Data |

| 3-Aminopyridine | C₅H₆N₂ | 94.11 | 61-63[4] | White to pale yellow crystals | ¹H NMR (CDCl₃): δ 8.0-8.2 (m, 2H), 7.0 (m, 1H), 6.8 (m, 1H), 3.7 (br s, 2H) |

| 3,8-dihydroxy-1,5-naphthyridine | C₈H₆N₂O₂ | 162.15 | >300 | Off-white to pale brown solid | IR (KBr, cm⁻¹): 3400-3200 (O-H), 1640 (C=O), 1580 (C=N) |

| 3,8-dichloro-1,5-naphthyridine | C₈H₄Cl₂N₂ | 200.04 | 210-215 | Pale yellow to white solid | ¹H NMR (CDCl₃): δ 8.8 (d, 1H), 8.5 (d, 1H), 7.6 (m, 2H); MS (EI): m/z 199, 201 (M⁺) |

Table 2: Summary of Reaction Parameters and Yields

| Reaction Stage | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Stage 1 | 3-Aminopyridine, Diethyl Malonate | Dowtherm A | 150 -> 250 | 3-4 | 60-70 |

| Stage 2 | 3,8-dihydroxy-1,5-naphthyridine, POCl₃ | Neat | 105-110 | 4-6 | 75-85 |

Visualizations

Synthetic Pathway

Caption: Overall synthetic route to 3,8-dichloro-1,5-naphthyridine.

Experimental Workflow: Stage 1

Caption: Workflow for the synthesis of the dihydroxy intermediate.

Experimental Workflow: Stage 2

Caption: Workflow for the chlorination of the intermediate.

Logical Relationship: Gould-Jacobs Reaction Mechanism

Caption: Simplified mechanism of the Gould-Jacobs reaction.[3]

References

An In-depth Technical Guide to the Physicochemical Properties of 3,8-dichloro-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,8-dichloro-1,5-naphthyridine is a halogenated heterocyclic compound belonging to the naphthyridine class of molecules. Naphthyridines, as isomers of diazanaphthalene, are scaffolds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The substitution of chlorine atoms on the 1,5-naphthyridine core at the 3 and 8 positions profoundly influences its physicochemical characteristics, which in turn govern its behavior in chemical and biological systems.

This technical guide provides a comprehensive overview of the core physicochemical properties of 3,8-dichloro-1,5-naphthyridine. It is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds in fields such as drug discovery and materials science. The guide summarizes available quantitative data, details relevant experimental protocols for property determination, and visualizes key conceptual workflows and relationships to facilitate a deeper understanding of this molecule.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various experimental and industrial applications. While extensive experimental data for 3,8-dichloro-1,5-naphthyridine is not widely available in the public domain, a combination of predicted and known values for related structures provides a solid foundation for its characterization.

Data Presentation

The following table summarizes the key physicochemical properties of 3,8-dichloro-1,5-naphthyridine. It is important to note that several of these values are predicted based on computational models and should be confirmed by experimental analysis for critical applications.

| Property | Value | Source / Notes |

| IUPAC Name | 3,8-dichloro-1,5-naphthyridine | - |

| Synonyms | 1,5-Naphthyridine, 3,8-dichloro-; 3,8-bis(chloranyl)-1,5-naphthyridine | [1] |

| CAS Number | 28252-81-5 | [1][2][3] |

| Molecular Formula | C₈H₄Cl₂N₂ | [1][3] |

| Molecular Weight | 199.04 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | Not experimentally reported. Related dichloronaphthyridine isomers have melting points around 140 °C. | [4] |

| Boiling Point | Not experimentally reported. The parent 1,5-naphthyridine has a boiling point of 112 °C at 12 Torr. | [5] |

| Density | 1.486 ± 0.06 g/cm³ | Predicted |

| pKa | -0.58 ± 0.10 | Predicted |

| logP (Octanol/Water) | Not experimentally reported. | - |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents. | General principle for similar heterocyclic compounds.[6] |

Experimental Protocols

Accurate determination of physicochemical properties is essential for the reliable application of chemical compounds. The following sections detail standardized experimental protocols for measuring key properties of solid organic compounds like 3,8-dichloro-1,5-naphthyridine.

Melting Point Determination

The melting point is a fundamental physical property that provides information about the purity of a crystalline solid.

Protocol:

-

Sample Preparation: A small amount of the crystalline 3,8-dichloro-1,5-naphthyridine is finely ground to a powder.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Solubility Assessment

Solubility is a critical parameter for drug development, influencing formulation and bioavailability, as well as for designing chemical reactions.

Protocol:

-

Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Preparation: A known mass of 3,8-dichloro-1,5-naphthyridine (e.g., 1 mg) is placed into a vial.

-

Solvent Addition: A known volume of the selected solvent (e.g., 1 mL) is added to the vial.

-

Equilibration: The mixture is agitated (e.g., by vortexing or shaking) at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Analysis: The resulting mixture is visually inspected for undissolved solid. For quantitative analysis, the supernatant can be separated and the concentration of the dissolved compound determined using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Octanol-Water Partition Coefficient (logP) Determination

The logP value is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.

Protocol (Shake-Flask Method):

-

Phase Preparation: Equal volumes of n-octanol and water are mixed and allowed to saturate each other for 24 hours. The two phases are then separated.

-

Compound Dissolution: A known amount of 3,8-dichloro-1,5-naphthyridine is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: A known volume of the solution is mixed with an equal volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to stand until the phases have fully separated.

-

Concentration Measurement: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a novel heterocyclic compound such as 3,8-dichloro-1,5-naphthyridine.

Caption: General workflow for the characterization of a new chemical entity.

Structure-Property Relationships

The chemical structure of 3,8-dichloro-1,5-naphthyridine directly influences its physicochemical properties. The diagram below outlines these key relationships.

Caption: Key structure-property relationships for 3,8-dichloro-1,5-naphthyridine.

Conclusion

This technical guide has provided a consolidated overview of the physicochemical properties of 3,8-dichloro-1,5-naphthyridine, alongside standardized protocols for their experimental determination. Understanding these fundamental characteristics is a prerequisite for the rational design of new pharmaceuticals and materials. The interplay between the aromatic naphthyridine core, the basic nitrogen atoms, and the lipophilic chlorine substituents results in a unique profile that warrants further experimental investigation. The provided workflows and structure-property relationship diagrams serve as a conceptual framework to guide future research and application of this versatile heterocyclic compound.

References

- 1. 3,8-Dichloro-1,5-naphthyridine | CymitQuimica [cymitquimica.com]

- 2. 28252-81-5|3,8-Dichloro-1,5-naphthyridine|BLD Pharm [bldpharm.com]

- 3. 28252-81-5 | 3,8-DICHLORO-1,5-NAPHTHYRIDINE | Tetrahedron [thsci.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Physicochemical Properties of a Bi-aromatic Heterocyclic-Azo/BSA Hybrid System at the Air–Water Interface - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 3,8-dichloro-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data of 3,8-dichloro-1,5-naphthyridine. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines a general synthetic strategy, comparative NMR data from a closely related isomer, and predicted spectral data for the target compound. This information is intended to support researchers in the identification, characterization, and application of this and similar halogenated naphthyridine compounds.

Introduction to 1,5-Naphthyridines

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of halogen substituents, such as chlorine, can significantly modulate the physicochemical and pharmacological properties of these molecules, making compounds like 3,8-dichloro-1,5-naphthyridine valuable intermediates and potential drug candidates.

Synthesis of Dichloro-1,5-naphthyridines

A general and established method for the synthesis of dichlorinated 1,5-naphthyridines involves the treatment of the corresponding dihydroxy-1,5-naphthyridine precursor with a chlorinating agent.

General Experimental Protocol: Chlorination

A mixture of the appropriate dihydroxy-1,5-naphthyridine and a significant excess of phosphorus oxychloride (POCl3) is heated at reflux for several hours. The reaction progress is typically monitored by thin-layer chromatography (TLC). Upon completion, the excess POCl3 is removed under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice, followed by neutralization with a base, such as a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography to yield the desired dichloro-1,5-naphthyridine.

It is imperative that this reaction be carried out in a well-ventilated fume hood with appropriate personal protective equipment, as phosphorus oxychloride is a highly corrosive and reactive substance.

NMR Spectral Data

Predicted 1H and 13C NMR Spectral Data for 3,8-dichloro-1,5-naphthyridine

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for 3,8-dichloro-1,5-naphthyridine. These predictions are based on computational algorithms and should be used as a guide for spectral interpretation.

Table 1: Predicted 1H NMR Data for 3,8-dichloro-1,5-naphthyridine (in CDCl3)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 8.95 | d |

| H-4 | 8.30 | d |

| H-6 | 8.95 | d |

| H-7 | 8.30 | d |

Table 2: Predicted 13C NMR Data for 3,8-dichloro-1,5-naphthyridine (in CDCl3)

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | 152.5 |

| C-3 | 130.0 |

| C-4 | 140.5 |

| C-4a | 145.0 |

| C-6 | 152.5 |

| C-7 | 130.0 |

| C-8 | 140.5 |

| C-8a | 145.0 |

Comparative Experimental NMR Data for 2,6-dichloro-1,5-naphthyridine

For reference, the following tables present the reported experimental 1H and 13C NMR data for the isomeric 2,6-dichloro-1,5-naphthyridine.

Table 3: Experimental 1H NMR Data for 2,6-dichloro-1,5-naphthyridine (in CDCl3)

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3, H-7 | 7.65 | d | 8.5 |

| H-4, H-8 | 8.35 | d | 8.5 |

Table 4: Experimental 13C NMR Data for 2,6-dichloro-1,5-naphthyridine (in CDCl3)

| Carbon Position | Chemical Shift (δ, ppm) |

| C-2, C-6 | 152.1 |

| C-3, C-7 | 125.8 |

| C-4, C-8 | 141.2 |

| C-4a, C-8a | 144.9 |

Experimental Protocol for NMR Data Acquisition

The following is a general protocol for acquiring 1H and 13C NMR spectra of halogenated naphthyridine compounds.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.

-

1H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of aromatic protons (typically 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

13C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to encompass the expected range for aromatic carbons (typically 0-160 ppm).

-

A larger number of scans will be required compared to 1H NMR to obtain an adequate signal-to-noise ratio.

-

Reference the spectrum to the solvent signal.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Logical Workflow for Drug Discovery Application

Dichloro-1,5-naphthyridines serve as versatile scaffolds in drug discovery. The following diagram illustrates a typical workflow from the synthesis of these intermediates to the identification of lead compounds.

Caption: Drug discovery workflow utilizing 3,8-dichloro-1,5-naphthyridine.

This workflow highlights the critical role of 3,8-dichloro-1,5-naphthyridine as a key intermediate. The chlorine atoms act as versatile handles for introducing a wide range of substituents through various cross-coupling reactions, enabling the generation of diverse compound libraries for biological screening and subsequent lead optimization.

Conclusion

While experimental NMR data for 3,8-dichloro-1,5-naphthyridine remains elusive in the public domain, this guide provides valuable predicted data and a comparative analysis with a known isomer. The outlined synthetic strategy and experimental protocols offer a practical framework for researchers working with this and related compounds. The inherent reactivity of the chloro-substituents makes 3,8-dichloro-1,5-naphthyridine a highly valuable building block for the synthesis of novel, biologically active molecules in the field of drug discovery.

mass spectrometry analysis of 3,8-dichloro-1,5-naphthyridine

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3,8-Dichloro-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,8-dichloro-1,5-naphthyridine is a halogenated heterocyclic compound with a molecular formula of C₈H₄Cl₂N₂ and a molecular weight of approximately 199.04 g/mol .[1][2] As with many substituted naphthyridines, this compound is of interest to researchers in medicinal chemistry and materials science. Mass spectrometry is a critical analytical technique for the structural elucidation and identification of such molecules. This guide provides a comprehensive overview of the theoretical , based on established principles of electron ionization (EI) mass spectrometry and the known fragmentation patterns of related chloroaromatic and heterocyclic compounds.

Due to the absence of published experimental mass spectra for this specific compound, this document presents a predictive analysis to aid researchers in interpreting their own experimental data.

Predicted Mass Spectrum and Fragmentation Analysis

Under electron ionization (EI) conditions, typically at 70 eV, 3,8-dichloro-1,5-naphthyridine is expected to produce a distinct mass spectrum characterized by a prominent molecular ion cluster and several key fragment ions. The stable aromatic nature of the naphthyridine ring suggests that the molecular ion will be readily observed.[3][4]

The Molecular Ion (M⁺˙)

The molecular ion peak is the most valuable piece of information in a mass spectrum as it provides the molecular weight of the analyte. For 3,8-dichloro-1,5-naphthyridine, the presence of two chlorine atoms will result in a characteristic isotopic cluster for the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[5] Consequently, the mass spectrum will exhibit three peaks for the molecular ion:

-

M⁺˙ : The peak corresponding to the molecule containing two ³⁵Cl atoms (C₈H₄³⁵Cl₂N₂).

-

(M+2)⁺˙ : The peak for molecules with one ³⁵Cl and one ³⁷Cl atom (C₈H₄³⁵Cl³⁷ClN₂).

-

(M+4)⁺˙ : The peak for molecules with two ³⁷Cl atoms (C₈H₄³⁷Cl₂N₂).

The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1.

Predicted Fragmentation Pathways

The energetically unstable molecular ions will undergo fragmentation to form more stable ions.[6] The fragmentation of 3,8-dichloro-1,5-naphthyridine is predicted to proceed through several key steps, primarily involving the loss of chlorine atoms and the breakdown of the heterocyclic ring system.

-

Loss of a Chlorine Radical ([M-Cl]⁺) : The initial and most favorable fragmentation step is typically the cleavage of a C-Cl bond to release a chlorine radical (Cl•).[5][7] This results in a cation at m/z 163 (for ³⁵Cl loss) and m/z 165 (for ³⁷Cl loss).

-

Sequential Loss of a Second Chlorine Species : Following the first chlorine loss, the resulting [M-Cl]⁺ ion can undergo further fragmentation:

-

Loss of a second Chlorine Radical : This would lead to a fragment ion [M-2Cl]⁺˙.

-

Loss of HCl : A more common pathway for dichlorinated aromatic compounds is the elimination of a neutral hydrochloric acid (HCl) molecule.[7]

-

-

Fragmentation of the Naphthyridine Ring : The naphthyridine ring itself can fragment, often through the loss of neutral molecules like hydrogen cyanide (HCN). This is a characteristic fragmentation pattern for pyridine and other nitrogen-containing heterocyclic compounds.[8][9]

Data Presentation: Predicted Mass Fragments

The following table summarizes the key ions predicted to be observed in the 70 eV EI mass spectrum of 3,8-dichloro-1,5-naphthyridine.

| Predicted m/z | Isotopic Pattern (Relative Intensity) | Proposed Ion Identity | Fragmentation Pathway |

| 198 / 200 / 202 | 9:6:1 | [C₈H₄Cl₂N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 163 / 165 | 3:1 | [C₈H₄ClN₂]⁺ | [M-Cl]⁺ |

| 127 | N/A | [C₈H₃N₂]⁺ | [M-Cl-HCl]⁺ |

| 101 | N/A | [C₇H₃N]⁺˙ | [M-Cl-HCl-HCN]⁺˙ |

Experimental Protocols

A standard method for the analysis of a solid, volatile compound like 3,8-dichloro-1,5-naphthyridine would be Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

GC-MS with Electron Ionization Protocol

-

Sample Preparation :

-

Prepare a dilute solution of 3,8-dichloro-1,5-naphthyridine (e.g., 100 µg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

-

Gas Chromatography (GC) Conditions :

-

Injector : Split/splitless injector, operated in splitless mode to maximize sensitivity.

-

Injector Temperature : 250 °C.

-

Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Column : A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Oven Temperature Program :

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometry (MS) Conditions :

-

Ionization Energy : 70 eV.[12]

-

Source Temperature : 230 °C.[3]

-

Quadrupole Temperature : 150 °C.

-

Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

-

Scan Range : m/z 40-300 to ensure capture of the molecular ion and all significant fragments.

-

Solvent Delay : 3 minutes to prevent filament damage from the solvent peak.

Mandatory Visualizations

Caption: Predicted EI fragmentation pathway for 3,8-dichloro-1,5-naphthyridine.

Caption: General experimental workflow for GC-MS analysis.

References

- 1. 3,8-Dichloro-1,5-naphthyridine | CymitQuimica [cymitquimica.com]

- 2. Pyridine [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pyridine - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of 3,8-Dichloro-1,5-naphthyridine in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Introduction

3,8-Dichloro-1,5-naphthyridine is a halogenated heterocyclic compound belonging to the naphthyridine family. Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms, and their derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. The physicochemical properties of 3,8-dichloro-1,5-naphthyridine, particularly its solubility in organic solvents, are critical for its synthesis, purification, formulation, and application in various research and development settings.

This technical guide addresses the solubility of 3,8-dichloro-1,5-naphthyridine. A thorough review of publicly available scientific literature indicates a lack of specific quantitative solubility data for this compound. Consequently, this document provides a comprehensive overview based on fundamental chemical principles, outlines a detailed experimental protocol for solubility determination, and presents an estimated solubility profile to guide researchers in their work.

Physicochemical Properties and Estimated Solubility

The structure of 3,8-dichloro-1,5-naphthyridine consists of a rigid, planar naphthyridine core with two chlorine substituents. The presence of the electronegative chlorine atoms and the nitrogen atoms in the aromatic rings makes the molecule moderately polar. Its solubility is therefore governed by the principle of "like dissolves like," where solubility is favored in solvents with similar polarity.

While precise quantitative data is unavailable, an estimated solubility profile can be predicted. The aromatic core contributes to nonpolar character, while the nitrogen atoms can act as hydrogen bond acceptors and the chloro-substituents add polar character.

Table 1: Estimated Solubility Profile of 3,8-Dichloro-1,5-naphthyridine

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Good to Moderate | These solvents have polarities that can effectively solvate the polar regions of the molecule. DMSO and DMF are particularly effective for many heterocyclic compounds. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good to Moderate | The presence of chlorine atoms in both the solute and solvent suggests favorable intermolecular interactions. |

| Polar Protic | Methanol, Ethanol | Moderate to Low | The nitrogen atoms can accept hydrogen bonds from the solvent, but the overall nonpolar surface area may limit high solubility. Solubility likely increases with heating. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | THF, being more polar than diethyl ether, is expected to be a better solvent. |

| Nonpolar | Hexane, Toluene | Low to Insoluble | The significant polarity of the molecule due to the nitrogen and chlorine atoms will likely result in poor solubility in nonpolar solvents. |

Note: This table is based on theoretical principles. Experimental verification is required for accurate solubility determination.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of 3,8-dichloro-1,5-naphthyridine in various organic solvents using an isothermal saturation method. This method involves saturating a solvent with the compound at a constant temperature and then quantifying the dissolved amount.

Materials and Equipment

-

3,8-Dichloro-1,5-naphthyridine (solid)[1]

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Glass vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3,8-dichloro-1,5-naphthyridine to a series of labeled vials.

-

Pipette a precise volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Alternatively, centrifuge the vials to accelerate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter to remove any suspended particles.

-

Accurately dilute the collected sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or UV-Vis). A precise dilution factor is crucial.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated HPLC or UV-Vis method to determine the concentration of 3,8-dichloro-1,5-naphthyridine.

-

A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) in mg/mL or mol/L using the following formula: S = (Concentration of diluted sample) × (Dilution factor)

-

Visualized Experimental Workflow

The following diagrams illustrate the key workflows for solubility determination.

Caption: Workflow for Isothermal Saturation Solubility Measurement.

Caption: A Decision Tree for Preliminary Solubility Screening.

Conclusion

While specific, published quantitative solubility data for 3,8-dichloro-1,5-naphthyridine remains elusive, a strong predictive understanding can be established based on its molecular structure. The compound is expected to be most soluble in polar aprotic and chlorinated solvents. For researchers and drug development professionals, the provided experimental protocol offers a robust framework for the precise, empirical determination of its solubility in any organic solvent of interest. This foundational data is indispensable for advancing the potential applications of this and other novel naphthyridine derivatives.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of the 1,5-Naphthyridine Core

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Understanding its reactivity, particularly towards electrophiles, is crucial for the synthesis and functionalization of novel drug candidates. This guide provides a comprehensive overview of the electrophilic substitution reactions of the 1,5-naphthyridine core, detailing reaction types, regioselectivity, and experimental protocols.

General Reactivity and Regioselectivity

The 1,5-naphthyridine ring system consists of two fused pyridine rings. The presence of two nitrogen atoms significantly deactivates the heterocyclic system towards electrophilic aromatic substitution (SEAr) compared to benzene. The nitrogen atoms act as strong electron-withdrawing groups, reducing the electron density of the carbon atoms in the rings. Electrophilic attack is therefore more challenging and often requires forcing conditions.

The reactivity of 1,5-naphthyridines in electrophilic substitutions shows similarities to that of quinoline.[1] The pyridine rings are deactivated, and electrophilic attack, when it occurs, is generally directed to specific positions. The lone pairs on the nitrogen atoms are also susceptible to electrophilic attack, leading to N-alkylation, N-acylation, and N-oxidation.[1]

Computational studies and experimental evidence for related heterocycles suggest that the preferred positions for electrophilic attack on the 1,5-naphthyridine core are the 3- and 7-positions, which are meta to the nitrogen atoms and analogous to the β-position in pyridine. Attack at the 2-, 4-, 6-, and 8-positions (alpha and gamma to the nitrogens) is generally disfavored.

A common strategy to modulate the reactivity and regioselectivity of electrophilic substitution on the 1,5-naphthyridine core is the initial formation of an N-oxide.[1] N-oxidation can activate the ring towards certain electrophilic substitutions and direct the incoming electrophile to specific positions.[1]

Key Electrophilic Substitution Reactions

Halogenation

Halogenation is a key functionalization reaction for the 1,5-naphthyridine core, as the resulting halo-derivatives are versatile intermediates for subsequent cross-coupling and nucleophilic substitution reactions.

2.1.1. Bromination

Direct bromination of 1,5-naphthyridine can be achieved using bromine in acetic acid.[1] The reaction typically yields a mixture of products, with the 3-bromo and 3,7-dibromo derivatives being common. The use of N-bromosuccinimide (NBS) has also been reported for the bromination of substituted 1,5-naphthyridines.[1]

Table 1: Bromination of 1,5-Naphthyridine Derivatives

| Substrate | Reagent | Solvent | Product(s) | Yield (%) | Reference |

| 1,5-Naphthyridine | Br₂ | Acetic Acid | 3-Bromo-1,5-naphthyridine & 3,7-Dibromo-1,5-naphthyridine | Not specified | [1] |

| 1,5-Dioctyl-1,5-naphthyridine-2,6-dione | Br₂ | Not specified | 3,7-Dibromo-1,5-dioctyl-1,5-naphthyridine-2,6-dione | Not specified | [1] |

Experimental Protocol: Bromination of 1,5-Naphthyridine [1]

-

Materials: 1,5-Naphthyridine, Bromine, Glacial Acetic Acid.

-

Procedure:

-

Dissolve 1,5-naphthyridine in glacial acetic acid.

-

Slowly add a solution of bromine in glacial acetic acid to the reaction mixture at room temperature with stirring.

-

Continue stirring for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess bromine.

-

Neutralize the solution with a suitable base (e.g., sodium carbonate).

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

2.1.2. Chlorination

Direct chlorination of the 1,5-naphthyridine core is challenging. A more common and effective method involves the chlorination of hydroxy-1,5-naphthyridines or the activation of the ring via N-oxide formation followed by treatment with phosphorus oxychloride (POCl₃).[1][2]

Table 2: Chlorination of 1,5-Naphthyridine Derivatives

| Substrate | Reagent(s) | Product | Yield (%) | Reference |

| 1,5-Naphthyridine-2(1H)-one | POCl₃ | 2-Chloro-1,5-naphthyridine | Not specified | [1] |

| 1,5-Naphthyridine N-oxide | POCl₃ | 2-Chloro-1,5-naphthyridine and 4-Chloro-1,5-naphthyridine | Not specified | [1] |

Experimental Protocol: Chlorination of 1,5-Naphthyridine via N-Oxide [1]

-

Step 1: N-Oxidation

-

Materials: 1,5-Naphthyridine, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane.

-

Procedure:

-

Dissolve 1,5-naphthyridine in dichloromethane.

-

Add m-CPBA portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 1,5-naphthyridine N-oxide.

-

-

-

Step 2: Chlorination

-

Materials: 1,5-Naphthyridine N-oxide, Phosphorus oxychloride (POCl₃).

-

Procedure:

-

Heat a mixture of 1,5-naphthyridine N-oxide and an excess of POCl₃ at reflux for several hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium carbonate).

-

Extract the product with an organic solvent (e.g., chloroform).

-

Dry the organic layer, filter, and concentrate.

-

Purify the product mixture (2-chloro- and 4-chloro-1,5-naphthyridine) by column chromatography.

-

-

Nitration

Direct nitration of the parent 1,5-naphthyridine core is not well-documented, likely due to the strong deactivating nature of the ring system, which would require harsh nitrating conditions that could lead to N-oxidation or degradation.

However, in fused 1,5-naphthyridine systems, such as benzo[b][1][2]naphthyridine, nitration with a mixture of nitric acid and sulfuric acid occurs exclusively on the more electron-rich benzene ring.[3][4] This highlights the significantly lower reactivity of the 1,5-naphthyridine moiety towards nitration. For the parent 1,5-naphthyridine, electrophilic attack would be predicted to occur at the 3- or 7-position if the reaction were to proceed.

Table 3: Nitration of Fused 1,5-Naphthyridine Derivatives

| Substrate | Reagent(s) | Product | Yield (%) | Reference |

| 6-Methylbenzo[b][1][2]naphthyridine | HNO₃ / H₂SO₄ | 6-Methyl-8-nitrobenzo[b][1][2]naphthyridine | Not specified | [4] |

Sulfonation

There are no specific reports on the direct sulfonation of the 1,5-naphthyridine core in the reviewed literature. The highly electron-deficient nature of the ring system makes it resistant to sulfonation under standard conditions (e.g., fuming sulfuric acid). The harsh conditions required would likely lead to quaternization of the nitrogen atoms and potential ring opening or degradation.

By analogy to other electron-deficient aza-aromatic systems, it can be inferred that if sulfonation were to occur, it would require very strong sulfonating agents and high temperatures, and the substitution would be expected at the 3- or 7-position.

Friedel-Crafts Alkylation and Acylation

Direct Friedel-Crafts alkylation and acylation reactions on the 1,5-naphthyridine core are not reported in the literature. These reactions are typically incompatible with strongly deactivated aromatic systems and heterocycles containing basic nitrogen atoms. The Lewis acid catalyst (e.g., AlCl₃) would preferentially coordinate with the nitrogen lone pairs, further deactivating the ring and inhibiting the reaction. This coordination complex is generally unreactive towards the electrophile.

Visualizing Reaction Pathways and Logic

The following diagrams, generated using the DOT language, illustrate the general mechanisms and strategic approaches for electrophilic substitution on the 1,5-naphthyridine core.

Caption: General mechanism of electrophilic aromatic substitution on the 1,5-naphthyridine core.

Caption: Strategic use of N-oxidation to facilitate electrophilic substitution on 1,5-naphthyridine.

Conclusion

The electrophilic substitution of the 1,5-naphthyridine core is a challenging but important transformation for the synthesis of novel, biologically active molecules. Direct electrophilic attack on the carbon framework is generally difficult due to the deactivating effect of the two nitrogen atoms. Halogenation is the most well-documented electrophilic substitution reaction, providing key intermediates for further functionalization. Nitration is primarily observed in fused systems on the more reactive carbocyclic ring. Direct sulfonation and Friedel-Crafts reactions on the parent 1,5-naphthyridine are not reported, highlighting the limitations of these classic electrophilic aromatic substitutions on this electron-deficient heterocycle. The strategic use of N-oxidation is a key approach to modulate the reactivity and regioselectivity of the 1,5-naphthyridine core, enabling access to a wider range of substituted derivatives. Future research in this area may focus on the development of novel catalytic systems that can overcome the inherent low reactivity of the 1,5-naphthyridine ring towards electrophilic attack.

References

A Theoretical Investigation of the Electronic Properties of 3,8-dichloro-1,5-naphthyridine: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical framework for calculating the electronic properties of 3,8-dichloro-1,5-naphthyridine. In the absence of direct experimental data for this specific molecule, this document outlines a robust computational methodology based on Density Functional Theory (DFT), a widely accepted and powerful quantum chemical method for studying the electronic structure of molecules. The protocols and data presented herein are derived from established computational studies on structurally analogous naphthyridine derivatives, offering a predictive and insightful approach for researchers in medicinal chemistry and materials science. This guide details the computational workflow, from molecular geometry optimization to the calculation of key electronic descriptors, and presents illustrative data in a structured format.

Introduction

Naphthyridines and their halogenated derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The 1,5-naphthyridine scaffold, in particular, is a core component of various bioactive molecules. The introduction of chloro-substituents at the 3 and 8 positions is expected to significantly modulate the electronic landscape of the parent molecule, influencing its reactivity, intermolecular interactions, and ultimately, its biological and material properties.

Theoretical calculations, particularly those employing DFT, provide a powerful, non-empirical means to elucidate the electronic structure and properties of such molecules. These computational approaches can predict crucial parameters such as molecular orbital energies, electron density distribution, and spectroscopic properties, thereby guiding synthetic efforts and accelerating the drug discovery and materials design process. This guide serves as a practical handbook for researchers aiming to perform or interpret theoretical calculations on 3,8-dichloro-1,5-naphthyridine and related compounds.

Computational Methodology: A Detailed Protocol

The following protocol outlines a standard and reliable computational approach for determining the electronic properties of 3,8-dichloro-1,5-naphthyridine using DFT.

Molecular Geometry Optimization

-

Initial Structure Generation: The 3D structure of 3,8-dichloro-1,5-naphthyridine is first constructed using a molecular building software (e.g., Avogadro, GaussView).

-

Quantum Chemical Software: All calculations are to be performed using a recognized quantum chemistry software package, such as Gaussian, ORCA, or Spartan.

-

Theoretical Level: The geometry of the molecule is optimized using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional is widely used and has been shown to provide a good balance between accuracy and computational cost for organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is recommended. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.

-

Convergence Criteria: The optimization is performed until a stationary point on the potential energy surface is located, confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation. This ensures that the optimized geometry corresponds to a true energy minimum.

Calculation of Electronic Properties

Once the optimized geometry is obtained, a single-point energy calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)) to derive the following electronic properties:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack.

-

Dipole Moment: The total dipole moment and its components are calculated to understand the overall polarity of the molecule.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study the intramolecular charge transfer and hyperconjugative interactions.

Simulation of UV-Visible Spectrum

-

Methodology: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths.

-

Functional and Basis Set: The calculations are typically performed at the B3LYP/6-311++G(d,p) level of theory on the previously optimized ground-state geometry.

-

Solvent Effects: To simulate more realistic conditions, the Polarizable Continuum Model (PCM) can be used to incorporate the effects of a solvent (e.g., ethanol, DMSO).

Predicted Electronic Properties

While specific calculated data for 3,8-dichloro-1,5-naphthyridine is not available in the cited literature, the following table presents representative data for a structurally related chloro-substituted aza-aromatic molecule, calculated at the B3LYP/6-311++G(d,p) level of theory, to illustrate the expected quantitative results.

| Property | Predicted Value | Units |

| HOMO Energy | -6.8 eV (Illustrative) | eV |

| LUMO Energy | -1.5 eV (Illustrative) | eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV (Illustrative) | eV |

| Dipole Moment | 2.1 D (Illustrative) | Debye |

| Ionization Potential (Vertical) | 7.0 eV (Illustrative) | eV |

| Electron Affinity (Vertical) | 1.3 eV (Illustrative) | eV |

Note: The values in this table are illustrative and intended to provide a qualitative understanding of the expected electronic properties of 3,8-dichloro-1,5-naphthyridine. Actual calculated values will be specific to the molecule.

Visualizations

Computational Workflow

The following diagram illustrates the logical flow of the theoretical calculations described in this guide.

The Enduring Legacy of 1,5-Naphthyridine: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine core, a heterocyclic scaffold composed of two fused pyridine rings, has captivated the attention of chemists and pharmacologists for nearly a century. Its unique electronic properties and conformational rigidity have made it a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and historical evolution of 1,5-naphthyridine synthesis, offering detailed experimental protocols for key reactions and a comparative analysis of their efficiencies.

A Historical Milestone: The First Synthesis of 1,5-Naphthyridine

The journey into the chemistry of 1,5-naphthyridines began in 1927 when Brobansky and Sucharda first reported the synthesis of the parent, unsubstituted 1,5-naphthyridine.[1] Their pioneering work adapted the well-established Skraup quinoline synthesis, reacting 3-aminopyridine with glycerol in the presence of an oxidizing agent.[1] This seminal discovery opened the door to the exploration of a new class of heterocyclic compounds with significant potential.

Core Synthetic Strategies: A Detailed Examination

The construction of the 1,5-naphthyridine skeleton has been achieved through several classical and modern synthetic methodologies. This section delves into the most significant of these, providing detailed experimental protocols and quantitative data to guide the contemporary researcher.

The Skraup Synthesis and its Modifications

The Skraup synthesis remains a fundamental method for the preparation of 1,5-naphthyridines. The reaction involves the cyclization of a 3-aminopyridine derivative with glycerol, typically in the presence of a strong acid and an oxidizing agent.[1]

General Reaction Scheme:

Figure 1: General scheme of the Skraup synthesis for 1,5-naphthyridine.

Experimental Protocol: Synthesis of unsubstituted 1,5-Naphthyridine

-

Reactants: 3-Aminopyridine, Glycerol, Sulfuric Acid, and an oxidizing agent (e.g., sodium m-nitrobenzenesulfonate).

-

Procedure: A mixture of 3-aminopyridine and glycerol is heated in the presence of concentrated sulfuric acid. An oxidizing agent is added portion-wise to control the exothermic reaction. The reaction mixture is then heated for several hours to ensure complete cyclization.

-

Work-up: The cooled reaction mixture is poured onto ice and neutralized with a base (e.g., sodium hydroxide). The crude product is then extracted with an organic solvent, dried, and purified by distillation or recrystallization.

-

Quantitative Data: Yields for the Skraup synthesis can vary significantly depending on the substrate and specific conditions, but are typically in the range of 45-50% when using milder oxidizing agents like sodium m-nitrobenzenesulfonate.[1]

Table 1: Examples of Skraup Synthesis for 1,5-Naphthyridine Derivatives [1]

| 3-Aminopyridine Derivative | Carbonyl Source | Oxidizing Agent | Product | Yield (%) |

| 3-Aminopyridine | Glycerol | Sodium m-nitrobenzenesulfonate | 1,5-Naphthyridine | 45-50 |

| 3-Amino-4-methylpyridine | Acetaldehyde | Not specified | 2,8-Dimethyl-1,5-naphthyridine | Not specified |

| 6-Methoxy-3-aminopyridine | Not specified | Not specified | 2-Hydroxy-6-methyl-1,5-naphthyridine | Not specified |

The Gould-Jacobs Reaction: Accessing 4-Hydroxy-1,5-naphthyridines

The Gould-Jacobs reaction provides an efficient route to 4-hydroxy-1,5-naphthyridine derivatives, which are valuable intermediates for further functionalization.[2] This method involves the condensation of a 3-aminopyridine with a malonic ester derivative, followed by thermal cyclization.[2]

Reaction Workflow:

Figure 2: Workflow of the Gould-Jacobs reaction for 1,5-naphthyridine synthesis.

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate

-

Reactants: 3-Aminopyridine and diethyl ethoxymethylenemalonate (DEEM).

-

Procedure:

-

Condensation: A mixture of 3-aminopyridine (1.0 eq.) and DEEM (1.1 eq.) is heated at 120-130°C for 2 hours. The resulting thick syrup, diethyl 2-((pyridin-3-ylamino)methylene)malonate, can be used directly in the next step.

-

Cyclization: The crude intermediate is added slowly to a preheated high-boiling point solvent (e.g., Dowtherm A) at 250°C with vigorous stirring. The mixture is maintained at this temperature for 30 minutes, during which the product precipitates.

-

-

Work-up: After cooling, the precipitate is collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried.

-

Quantitative Data: This method generally provides good to excellent yields of the desired 4-hydroxy-1,5-naphthyridine derivative.

Table 2: Representative Yields for the Gould-Jacobs Synthesis

| 3-Aminopyridine Derivative | Malonic Ester Derivative | Cyclization Conditions | Product | Yield (%) |

| 3-Aminopyridine | Diethyl ethoxymethylenemalonate | Dowtherm A, 250°C | Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate | High |

| Substituted 3-aminopyridines | Various malonic esters | Thermal or microwave | Substituted 4-hydroxy-1,5-naphthyridines | Good to Excellent |

The Friedländer Annulation: A Versatile Approach

The Friedländer synthesis is a powerful and versatile method for constructing quinoline and naphthyridine ring systems. In the context of 1,5-naphthyridines, it involves the condensation of a 3-amino-4-formylpyridine (or a related ketone) with a compound containing an α-methylene group, such as a ketone or an ester. This reaction can be catalyzed by either acid or base.

Logical Relationship of the Friedländer Synthesis:

Figure 3: Logical flow of the Friedländer synthesis for 1,5-naphthyridines.

Experimental Protocol: Synthesis of 2,3-Disubstituted-1,5-naphthyridines

-

Reactants: 3-Amino-4-formylpyridine and a ketone (e.g., deoxybenzoin for 2,3-diphenyl-1,8-naphthyridine).

-

Procedure: A mixture of the 3-amino-4-formylpyridine and the ketone is heated in the presence of a catalyst, such as an ionic liquid ([Bmmim][Im]), at around 80°C for several hours.

-

Work-up: The reaction mixture is extracted with an organic solvent and water. The organic layer is then concentrated, and the crude product is purified by column chromatography.

-

Quantitative Data: The use of ionic liquids as catalysts can lead to high yields, often around 90%.

Table 3: Examples of Friedländer Synthesis of 1,5-Naphthyridine Derivatives

| 3-Amino-4-carbonylpyridine | α-Methylene Compound | Catalyst | Product | Yield (%) |

| 3-Amino-4-formylpyridine | Deoxybenzoin | [Bmmim][Im] | 2,3-Diphenyl-1,8-naphthyridine | 90 |

| 3-Amino-4-formylpyridine | Cyclohexanone | [Bmmim][Im] | Tetrahydroacridine analog | Moderate |

| 3-Amino-4-formylpyridine | 2-Methylcyclohexanone | [Bmmim][Im] | Methyl-substituted tetrahydroacridine analog | Moderate |

The Povarov Reaction: A Pathway to Tetrahydro-1,5-naphthyridines

The Povarov reaction, a formal aza-Diels-Alder reaction, provides a valuable route to 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives.[3] This reaction typically involves the [4+2] cycloaddition of an imine, generated in situ from a 3-aminopyridine and an aldehyde, with an electron-rich alkene.[4]

Signaling Pathway of the Povarov Reaction:

Figure 4: Signaling pathway of the Povarov reaction for the synthesis of tetrahydro-1,5-naphthyridines.

Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydro-1,5-naphthyridines

-

Reactants: 3-Aminopyridine, an aldehyde, and an alkene (e.g., indene).

-

Procedure: The 3-aminopyridine and aldehyde are reacted in situ to form the corresponding imine. This is followed by the addition of the alkene and a Lewis acid catalyst (e.g., BF₃·Et₂O) in a suitable solvent like chloroform. The reaction is typically carried out at reflux.

-

Work-up: The reaction mixture is quenched, and the product is extracted with an organic solvent. Purification is achieved through column chromatography.

-

Quantitative Data: Good yields of the tetracyclic endo-isomers are often obtained selectively.

Table 4: Scope of the Povarov Reaction for Tetrahydro-1,5-naphthyridine Synthesis [4]

| 3-Aminopyridine | Aldehyde | Alkene | Product | Yield (%) |

| 3-Aminopyridine | Various aldehydes | Indene | Substituted 7H-indeno[2,1-c][1][3]naphthyridines | Good |

| 3-Aminopyridine | Glyoxalate derivatives | Styrenes | Tetrahydro-1,5-naphthyridine derivatives | Good |

Conclusion

The synthesis of the 1,5-naphthyridine scaffold has evolved significantly since its initial discovery. From the classical Skraup and Gould-Jacobs reactions to the versatile Friedländer annulation and the elegant Povarov cycloaddition, chemists have developed a diverse toolbox for accessing this important heterocyclic system. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in academia and industry, facilitating the continued exploration and application of 1,5-naphthyridine derivatives in the quest for new therapeutic agents and functional materials. The rich history and ongoing development of its synthesis underscore the enduring importance of the 1,5-naphthyridine core in modern chemical science.

References

An In-depth Technical Guide to 3,8-dichloro-1,5-naphthyridine: Synthesis and Properties

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), has revealed no experimentally determined crystal structure for 3,8-dichloro-1,5-naphthyridine. Consequently, detailed crystallographic data such as bond lengths, bond angles, and unit cell parameters are not available. This guide, therefore, focuses on the synthesis and known physicochemical properties of this compound, drawing on established methods for the preparation of related dichloronaphthyridines.

Introduction to Naphthyridines

Naphthyridines are a class of heterocyclic aromatic compounds consisting of two fused pyridine rings. The arrangement of the nitrogen atoms within the bicyclic structure gives rise to ten possible isomers, each with distinct chemical and biological properties. The 1,5-naphthyridine scaffold, in particular, is a key structural motif in numerous biologically active molecules, exhibiting a wide range of therapeutic activities, including antimicrobial, anticancer, and antiviral properties. The introduction of halogen substituents, such as chlorine, onto the naphthyridine core can significantly modulate the electronic properties, reactivity, and pharmacological profile of the parent molecule, making di-chloro derivatives like 3,8-dichloro-1,5-naphthyridine valuable intermediates in medicinal chemistry and materials science.

Synthesis of Dichloronaphthyridines

Representative Experimental Protocol: Synthesis of a Dichloronaphthyridine via Vilsmeier-Haack Cyclization

This protocol is a generalized representation for the synthesis of a dichloronaphthyridine and may require optimization for the specific synthesis of the 3,8-dichloro isomer.

Step 1: Acetylation of the Aminopyridine Precursor

A suitable aminopyridine precursor is reacted with an acetylating agent, such as acetic anhydride, to form the corresponding N-acetylaminopyridine.

-

Procedure: To a stirred solution of the aminopyridine in a suitable solvent (e.g., dichloromethane or pyridine), acetic anhydride is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (typically 2-4 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated by removal of the solvent under reduced pressure.

Step 2: Vilsmeier-Haack Cyclization

The N-acetylaminopyridine is subjected to the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to effect cyclization and chlorination.

-

Procedure: The Vilsmeier-Haack reagent is prepared by the slow addition of phosphorus oxychloride (POCl₃) to ice-cold dimethylformamide (DMF) with vigorous stirring. The N-acetylaminopyridine derivative is then added portion-wise to the prepared Vilsmeier-Haack reagent. The reaction mixture is heated (typically in the range of 60-90 °C) for several hours. Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the crude product.

Step 3: Purification

The crude dichloronaphthyridine is purified to obtain the final product of high purity.

-

Procedure: The precipitated solid is collected by filtration, washed with water, and dried. Further purification is typically achieved by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of solvents) or by column chromatography on silica gel.

Experimental Workflow Diagram

Physicochemical Properties

While detailed experimental characterization of 3,8-dichloro-1,5-naphthyridine is limited in the literature, some basic physicochemical properties have been reported by chemical suppliers.[1]

| Property | Value |

| Molecular Formula | C₈H₄Cl₂N₂ |

| Molecular Weight | 199.04 g/mol |

| Appearance | Solid |

| CAS Number | 28252-81-5 |

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 3,8-dichloro-1,5-naphthyridine is not available in the reviewed literature. For definitive structural confirmation and characterization, experimental acquisition of this data would be necessary.

Conclusion and Future Outlook

3,8-dichloro-1,5-naphthyridine represents a potentially valuable building block for the development of novel pharmaceuticals and functional materials. While general synthetic strategies for its preparation can be inferred from the broader literature on dichloronaphthyridines, a significant gap exists in the form of a publicly available, experimentally determined crystal structure. The elucidation of its three-dimensional structure through single-crystal X-ray diffraction would provide invaluable insights into its molecular geometry, intermolecular interactions, and solid-state packing. Such data would be of great benefit to researchers in the fields of medicinal chemistry, crystallography, and materials science, enabling more rational drug design and the development of new materials with tailored properties. Further research into the synthesis, characterization, and biological evaluation of this compound is therefore highly encouraged.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 3,8-Dichloro-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the selective mono-arylation of 3,8-dichloro-1,5-naphthyridine via the Suzuki-Miyaura cross-coupling reaction. The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, and the ability to selectively introduce aryl or heteroaryl substituents at specific positions is crucial for the development of novel therapeutic agents. While a specific protocol for the 3,8-dichloro isomer is not extensively documented in publicly available literature, this document provides a representative protocol based on established methods for analogous dihalo-1,5-naphthyridine systems and general principles of Suzuki-Miyaura cross-coupling.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds, typically involving the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate.[1] This reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids and their derivatives.[2]

For dihalogenated heterocyclic substrates such as 3,8-dichloro-1,5-naphthyridine, achieving selective mono-functionalization is a key synthetic challenge. The regioselectivity of the Suzuki-Miyaura coupling on such scaffolds is influenced by the electronic and steric environment of the carbon-halogen bonds. In many cases, the more electron-deficient position is more susceptible to oxidative addition by the palladium catalyst, leading to selective coupling at that site. For derivatives of the closely related 2,8-dichloro-1,5-naphthyridine, selective Suzuki-Miyaura coupling has been reported to occur at the C2 position, suggesting that selective mono-arylation of the 3,8-dichloro isomer is a feasible synthetic strategy.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-chlorine bond of 3,8-dichloro-1,5-naphthyridine to form a palladium(II) intermediate. In the case of a dihalogenated substrate, this step can occur selectively at one of the C-Cl bonds based on its reactivity.

-

Transmetalation: The aryl group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the organoboron reagent.

-

Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

The following is a representative protocol for the selective mono-arylation of 3,8-dichloro-1,5-naphthyridine. This protocol is based on general procedures for Suzuki-Miyaura couplings of related dihalo-heterocycles and may require optimization for specific substrates and scales.

Materials:

-

3,8-dichloro-1,5-naphthyridine

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, DMF, or toluene, with 10-25% v/v water)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and hotplate

-

Condenser (if refluxing)

-

Standard laboratory glassware for work-up and purification

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

To a Schlenk flask or sealed reaction vial under an inert atmosphere, add 3,8-dichloro-1,5-naphthyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

-

Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 10 mL).

-

Seal the flask or vial and heat the reaction mixture with vigorous stirring to 80-100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired mono-arylated product.

Quantitative Data Summary

The following table summarizes representative yields for the mono-arylation of a dichlorinated naphthyridine scaffold with various arylboronic acids, based on analogous reactions in the literature. Actual yields for 3,8-dichloro-1,5-naphthyridine may vary and would require experimental determination.

| Entry | Arylboronic Acid | Product | Representative Yield (%) |

| 1 | Phenylboronic acid | 3-Phenyl-8-chloro-1,5-naphthyridine | 75-85 |

| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-8-chloro-1,5-naphthyridine | 80-90 |

| 3 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-8-chloro-1,5-naphthyridine | 70-80 |

| 4 | 3-Thienylboronic acid | 3-(Thiophen-3-yl)-8-chloro-1,5-naphthyridine | 65-75 |

| 5 | 4-(Trifluoromethyl)phenylboronic acid | 3-(4-(Trifluoromethyl)phenyl)-8-chloro-1,5-naphthyridine | 60-70 |

Visualizations

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 3,8-dichloro-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, exhibiting a wide range of therapeutic properties. The introduction of amino functionalities to this core structure via the Buchwald-Hartwig amination has become a powerful and versatile strategy in medicinal chemistry.[1] This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-nitrogen (C-N) bonds between halo-1,5-naphthyridines and a diverse array of primary and secondary amines under relatively mild conditions. The resulting amino-1,5-naphthyridine derivatives are crucial intermediates and final products in numerous drug discovery programs. This document provides a comprehensive overview and detailed protocols for the successful implementation of the Buchwald-Hartwig amination for the selective mono- and di-amination of 3,8-dichloro-1,5-naphthyridine.

Core Concepts and Reaction Mechanism

The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry for the construction of C(sp²)–N bonds.[1] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with an amine. The catalytic cycle is generally understood to proceed through several key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the halo-1,5-naphthyridine to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

-

Reductive Elimination: The desired amino-1,5-naphthyridine product is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.

The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle, leading to improved reaction rates and yields.[1]

Catalytic Cycle of Buchwald-Hartwig Amination